4-Amino-2-chloro-5-iodopyrimidine

Descripción general

Descripción

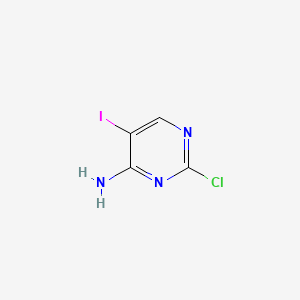

4-Amino-2-chloro-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at positions 2 and 5, respectively, and an amino group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-chloro-5-iodopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-2-chloro-5-iodopyrimidine has been explored for its potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds. It serves as a building block in the synthesis of various drug candidates.

Anticancer Research

Recent studies have highlighted the compound's role in the development of BCL6 inhibitors, which are crucial in cancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines by modulating the expression of oncogenes associated with BCL6 .

Inhibitors of Protein Kinases

The compound has also been investigated for its ability to inhibit specific protein kinases, which are pivotal in cancer progression and cellular signaling pathways. The modification of its structure can lead to enhanced potency and selectivity against targeted kinases .

Biological Applications

This compound has been utilized in various biological assays due to its ability to interact with biological molecules.

Cell Biology

In cell biology, it has been employed as a chemical probe to study cellular processes and mechanisms. Its effectiveness in modifying cellular pathways makes it a valuable tool for researchers studying cell signaling and gene expression .

Pharmacokinetic Studies

Pharmacokinetic profiling has shown that this compound has favorable absorption characteristics, making it suitable for oral administration in experimental models. Studies indicated that it maintains adequate bioavailability and half-life, which are critical parameters for drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including halogenation and amination processes. Its derivatives have been synthesized to explore enhanced biological activities.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has revealed that subtle modifications can significantly impact its biological efficacy. For example, altering the halogen substituents or introducing different functional groups can enhance its potency as an inhibitor .

Case Study 1: BCL6 Inhibition

A recent study focused on the development of small molecules based on this compound aimed at inhibiting BCL6, a transcriptional repressor involved in lymphomagenesis. The study reported that specific analogs demonstrated significant inhibitory effects on BCL6 activity in vitro, leading to apoptosis in cancer cells .

Case Study 2: Kinase Inhibition

Another investigation assessed the compound's potential as a kinase inhibitor. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against specific kinases, suggesting their utility as lead compounds for further drug development .

Mecanismo De Acción

The mechanism of action of 4-Amino-2-chloro-5-iodopyrimidine involves its interaction with specific molecular targets. For instance, it binds to the serotonin transporter (SERT) and blocks the uptake of serotonin into nerve cells, which may contribute to its antimalarial activity . The presence of both a reactive amine group and halogen atoms allows for multiple pathways for chemical interactions and transformations .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-iodopyrimidin-5-amine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.

4-Chloro-5-iodopyridin-2-amine: Another related compound with a pyridine ring instead of pyrimidine, used in different chemical contexts.

Uniqueness

4-Amino-2-chloro-5-iodopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .

Actividad Biológica

4-Amino-2-chloro-5-iodopyrimidine (CAS No: 597551-56-9) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 5-position. Its molecular formula is with a melting point of approximately 191-192 °C and a boiling point of around 397 °C at 760 mmHg .

The primary biological activity of this compound is attributed to its interaction with the serotonin transporter (SERT) . By binding to SERT, this compound inhibits the reuptake of serotonin in nerve cells, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for enhancing serotonergic signaling, which can have implications for mood regulation and the treatment of various psychiatric disorders.

Antimalarial Activity

Recent studies have indicated that this compound exhibits antimalarial properties , suggesting its potential as a therapeutic agent against malaria. This activity is particularly relevant given the increasing resistance seen in malaria parasites against conventional treatments.

Antimicrobial Properties

In addition to its antimalarial effects, this compound has been investigated for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Potential in Cancer Treatment

Emerging research suggests that derivatives of pyrimidine compounds, including this compound, may possess anticancer properties. The modulation of serotonin levels could play a role in influencing tumor growth and response to treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

Applications in Research

This compound is utilized in various research contexts:

- Pharmaceutical Development : As a building block in synthesizing more complex heterocyclic compounds.

- Biological Studies : Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

- Agrochemical Industry : Used as an intermediate in developing new materials and agrochemicals .

Propiedades

IUPAC Name |

2-chloro-5-iodopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOUFDZSBRIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661758 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597551-56-9 | |

| Record name | 2-Chloro-5-iodopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.